N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide

CAS No.: 942070-94-2

Cat. No.: VC2677565

Molecular Formula: C12H20BN3O3

Molecular Weight: 265.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942070-94-2 |

|---|---|

| Molecular Formula | C12H20BN3O3 |

| Molecular Weight | 265.12 g/mol |

| IUPAC Name | N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide |

| Standard InChI | InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-14-16(8-9)10(17)15(5)6/h7-8H,1-6H3 |

| Standard InChI Key | JZLIBMJAXDJTTD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)C |

Introduction

Chemical Identity and Structure

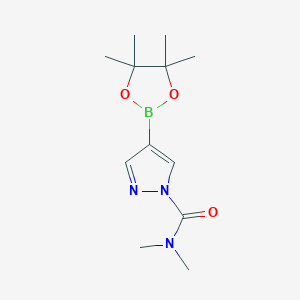

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide (CAS: 942070-94-2) belongs to a specialized class of boron-containing heterocyclic compounds. Its structure incorporates a pyrazole ring with strategic functionalization: a boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position and a dimethylcarboxamide group at the N1 position. This unique arrangement of functional groups creates a versatile molecule with distinct reactivity patterns that have proven valuable in synthetic organic chemistry.

The compound's key structural elements can be identified through its molecular formula and various chemical identifiers as outlined in Table 1.

Table 1: Chemical Identity Parameters of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide

| Parameter | Information |

|---|---|

| CAS Number | 942070-94-2 |

| Molecular Formula | C12H20BN3O3 |

| Molecular Weight | 265.12 g/mol |

| SMILES | N1(C(N(C)C)=O)C=C(B2OC(C)(C)C(C)(C)O2)C=N1 |

| InChI | InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-14-16(8-9)10(17)15(5)6/h7-8H,1-6H3 |

| InChIKey | JZLIBMJAXDJTTD-UHFFFAOYSA-N |

The molecular structure features a pentagonal pyrazole ring containing two nitrogen atoms, with the pinacol boronic ester group occupying the 4-position. This boronic ester contains a boron atom bonded to two oxygen atoms within a six-membered ring formed with the pinacol moiety. The N,N-dimethylcarboxamide group is attached to one of the nitrogen atoms in the pyrazole ring, providing additional functional complexity to the molecule .

Physical and Chemical Properties

The physical and chemical properties of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide influence its behavior in chemical reactions, storage requirements, and handling procedures. Commercial preparations of this compound typically have a purity of 97% or higher, making it suitable for research and synthetic applications .

Structural Characteristics

The compound contains three distinct functional groups that contribute to its chemical behavior:

-

The pyrazole ring serves as a versatile heterocyclic scaffold, providing aromaticity and specific binding geometries.

-

The boronic acid pinacol ester group functions as a protected form of a boronic acid, rendering the compound more stable while maintaining reactivity in specific catalyzed reactions.

-

The N,N-dimethylcarboxamide group introduces additional functionality and potential for molecular interactions.

Reactivity Profile

The most notable reactive site in this molecule is the boron-containing pinacol ester group, which can participate in various transmetalation processes, particularly in palladium-catalyzed cross-coupling reactions. The carboxamide functionality provides opportunities for further transformations including hydrolysis, reduction, and nucleophilic substitution under appropriate conditions.

| Hazard Category | Classification | Precautionary Measures |

|---|---|---|

| GHS Classification | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3, Respiratory system) | Wear appropriate personal protective equipment Ensure adequate ventilation Avoid direct contact |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | Implement chemical hygiene practices Use engineering controls where possible |

| Recommended Storage | Store in a well-ventilated place Keep container tightly closed Store locked up | Maintain cool, dry conditions Protect from incompatible materials |

| Disposal Considerations | Dispose of contents/container to an approved waste disposal facility | Follow local and national regulations for chemical waste |

Laboratory personnel working with this compound should wear appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats. Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure .

Applications in Chemical Synthesis

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide serves as a valuable building block in organic synthesis, particularly in reactions that form new carbon-carbon bonds. Its utility stems from the presence of the boronic ester functionality, which enables participation in various cross-coupling reactions.

Cross-Coupling Chemistry

The boronic ester group in this compound makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in organic synthesis. In these reactions, the boronic ester can react with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures.

Similar pyrazole-containing boronic esters have been utilized in the synthesis of diverse compounds with applications in pharmaceutical development. For instance, related compounds have been employed in the preparation of biologically active molecules targeting specific disease pathways . The structural similarity suggests that N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide would demonstrate comparable utility in medicinal chemistry applications.

Pharmaceutical Research Applications

The pyrazole scaffold is prominent in numerous pharmaceutically active compounds, exhibiting diverse biological activities including anti-inflammatory, antiviral, antimicrobial, and anticancer properties. The incorporation of this functionalized pyrazole building block into larger molecular structures provides opportunities for the development of novel therapeutic agents.

Studies on related compounds such as 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have demonstrated their utility in drug development processes, particularly in the creation of compounds targeting specific biological pathways . The dimethylcarboxamide functionality in N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide provides additional potential for molecular interactions with biological targets, enhancing its value in medicinal chemistry applications.

Current Research Trends and Future Perspectives

Current research involving pyrazole-based boronic esters focuses on expanding their applications in diverse fields including medicinal chemistry, materials science, and synthetic methodology development. While specific research on N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide is limited in the published literature, trends observed with related compounds suggest several promising directions.

Emerging Applications

Research on structurally similar compounds indicates potential applications in:

-

Development of bioactive compounds targeting specific disease pathways, leveraging the drug-like properties of the pyrazole scaffold

-

Creation of molecular probes for biological systems, utilizing the distinctive reactivity of the boronic ester functionality

-

Exploration of new synthetic methodologies, particularly in transition metal-catalyzed transformations

-

Investigation of structure-activity relationships in pharmaceutical compounds containing the pyrazole motif

The unique combination of functional groups in N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide positions it as a valuable structural component for these diverse research areas, suggesting significant untapped potential for future investigations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume